molecular formula C10H15NO4S B3008022 N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanesulfonamide CAS No. 1798516-48-9

N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanesulfonamide

Cat. No.: B3008022
CAS No.: 1798516-48-9
M. Wt: 245.29
InChI Key: UUGZGGVFCIAJGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanesulfonamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a furan ring, a methoxyethyl group, and a cyclopropanesulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanesulfonamide typically involves the reaction of furan derivatives with cyclopropanesulfonamide under specific conditions. One common method includes the use of microwave-assisted synthesis, which has been shown to be effective in producing high yields of the desired compound . The reaction involves the use of coupling reagents such as DMT/NMM/TsO− or EDC, and the reaction conditions are optimized for time, solvent, and substrate amounts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-car

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4S/c1-14-10(9-3-2-6-15-9)7-11-16(12,13)8-4-5-8/h2-3,6,8,10-11H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGZGGVFCIAJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1CC1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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